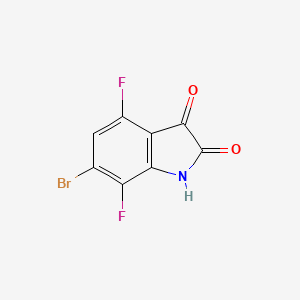

6-Bromo-4,7-difluoroindoline-2,3-dione

Description

Properties

IUPAC Name |

6-bromo-4,7-difluoro-1H-indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2BrF2NO2/c9-2-1-3(10)4-6(5(2)11)12-8(14)7(4)13/h1H,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXFXQARUKPDQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(C(=C1Br)F)NC(=O)C2=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2BrF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

Key parameters for this reaction include:

-

Temperature : Controlled between 15–25°C during bromine addition to prevent polybromination.

-

Solvent System : Hydrochloric acid (HCl) aqueous solutions, often with co-solvents like benzene chloride to enhance solubility.

-

Stoichiometry : A molar ratio of 1:1.5 (precursor:bromine) ensures complete monobromination while minimizing side reactions.

After bromination, excess bromine is neutralized using sodium thiosulfate (Na₂S₂O₃) or sodium hypochlorite (NaClO). The crude product is purified via filtration and washing with cold water, yielding a purity of 95–97%.

Alternative Synthetic Pathways

Halogen Exchange Reactions

While less common, halogen exchange methodologies using bromide salts (e.g., KBr) in the presence of oxidizing agents like N-bromosuccinimide (NBS) have been explored. However, these methods are less efficient due to competing side reactions and lower regioselectivity.

Directed Ortho-Metalation (DoM)

In experimental settings, lithiation of 4,7-difluoroindoline-2,3-dione followed by quenching with bromine sources (e.g., Br₂ or BrCN) has been attempted. This approach offers precise control over substitution patterns but requires anhydrous conditions and cryogenic temperatures (−78°C), limiting scalability.

Mechanistic Insights

The bromination proceeds via an electrophilic aromatic substitution (EAS) mechanism. The fluorine atoms at positions 4 and 7 exert a strong meta-directing effect, guiding bromine to the electronically activated position 6. Density functional theory (DFT) calculations suggest that the transition state is stabilized by resonance interactions between the electron-withdrawing carbonyl groups and the incoming bromine.

Key mechanistic steps :

-

Generation of the electrophilic bromonium ion (Br⁺) in acidic media.

-

Attack of the indoline ring at position 6, forming a sigma complex.

-

Deprotonation to restore aromaticity, yielding the brominated product.

Industrial-Scale Synthesis

Patent CN103787891A outlines a scalable protocol adapted for 6-bromo-2,4-dinitroaniline synthesis, which provides transferable insights:

While this patent focuses on a different compound, analogous conditions (e.g., temperature control, stoichiometric bromine) are directly applicable to this compound synthesis.

Analytical Characterization

Post-synthesis validation employs:

Chemical Reactions Analysis

6-Bromo-4,7-difluoroindoline-2,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of indoline compounds, including 6-bromo-4,7-difluoroindoline-2,3-dione, exhibit anticancer properties. For instance, a study assessed the compound's activity against various human tumor cell lines using the National Cancer Institute's protocols. The compound showed promising antimitotic activity with mean GI values indicating significant growth inhibition at concentrations around 15.72 µM .

Antimicrobial Properties

In efforts to develop new antimicrobial agents, derivatives of indoline compounds have been synthesized and tested for their antibacterial and antifungal activities. A series of compounds derived from this compound were evaluated against standard pathogens. Results indicated that certain derivatives exhibited substantial inhibitory zones and minimal inhibitory concentrations (MICs) comparable to established antibiotics like Ciprofloxacin .

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of various heterocyclic compounds. Its ability to undergo electrophilic substitutions allows for the development of complex molecular architectures that are valuable in drug discovery and materials science.

Table 1: Synthesis Pathways Involving this compound

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Electrophilic substitution | Bromine in acetic acid | Bromo-substituted indolines | 70-85 |

| Alkylation | Alkyl halides in base | Alkylated indolines | 60-75 |

| Cyclization | Heat under inert atmosphere | Heterocyclic derivatives | 50-80 |

Material Science Applications

The unique structural features of this compound make it suitable for applications in organic electronics and photonic devices. Its derivatives can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and solar cells due to their favorable electronic properties.

Case Studies

Case Study 1: Anticancer Compound Development

In a study focused on synthesizing new anticancer agents, researchers modified the structure of this compound to enhance its potency against cancer cell lines. The modifications led to compounds with improved GI values compared to the parent compound .

Case Study 2: Antimicrobial Screening

A comprehensive screening of various derivatives derived from this compound was conducted to evaluate their antimicrobial efficacy. The results demonstrated that certain derivatives had significant activity against Gram-positive and Gram-negative bacteria as well as fungi .

Mechanism of Action

The mechanism of action of 6-Bromo-4,7-difluoroindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to various biological targets . Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Properties

Table 2: Receptor Affinity and Selectivity

Key Findings :

- The additional carbonyl group in indoline-2,3-dione derivatives (e.g., this compound) drastically reduces σ1 receptor affinity (>3000 nM) but enhances σ2 selectivity (Ki = 42 nM), making them valuable tools for studying σ2-mediated pathways .

- Benzoxazolone analogs exhibit stronger σ1 affinity (Ki = 2.6–30 nM) due to their planar aromatic structure, which fits better into σ1 binding pockets .

Spectral and Physicochemical Comparisons

NMR Spectroscopy :

- This compound : Expected to show distinct singlet signals for aromatic protons due to symmetry disruption by halogen substituents (cf. 6-bromo-4,5-dimethylbenzofurazan, which exhibits a singlet at δ 7.2 ppm in absence of tautomerism) .

- 6,7-Difluoroindoline-2,3-dione : Simpler splitting patterns due to fewer substituents; fluorine atoms induce deshielding in adjacent protons .

- Lipophilicity: The bromine atom in this compound increases its ClogP value (~2.5) compared to non-brominated analogs (e.g., 6,7-Difluoroindoline-2,3-dione: ClogP ~1.2), enhancing membrane permeability .

Biological Activity

6-Bromo-4,7-difluoroindoline-2,3-dione is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and structure-activity relationships (SAR).

The primary mechanism through which this compound exerts its biological effects is by acting as an inhibitor of the G12C mutant Ras proteins. These proteins are critical mediators of cell proliferation and survival in certain tumors. By inhibiting these proteins, the compound demonstrates significant anti-tumor activity. Specifically, it has been shown to selectively inhibit the proliferation, survival, motility, dissemination, and invasiveness of mammalian cancer cells, leading to tumor growth inhibition and reduced metastatic potential .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its stereochemistry and substituents. Variations in the substituents at specific positions on the indoline structure can lead to significant differences in potency. For instance, the incorporation of a methyl group at certain positions has been associated with improved oral bioavailability and reduced clearance rates in vivo .

Table 1: Comparison of Biological Activities Based on Structural Modifications

| Compound Variant | Activity (GI50) | Oral Bioavailability (%) | Clearance (ml/min/kg) |

|---|---|---|---|

| This compound | 0.28 μM | 31 | 29 |

| Methyl-substituted variant | 0.9 μM | 30 | 962 |

Case Studies and Experimental Findings

Several studies have investigated the efficacy of this compound against various cancer cell lines:

- Ewing Sarcoma Studies : In vitro studies demonstrated that the compound displayed antiproliferative activity against Ewing sarcoma cell lines with a GI50 value of approximately 20 μM. Further modifications led to derivatives with enhanced potency .

- In Vivo Efficacy : Animal models have shown that compounds derived from this compound significantly reduce tumor growth when administered in appropriate dosages. The mechanism involves not only direct inhibition of G12C Ras but also modulation of downstream signaling pathways that are crucial for tumor survival .

Pharmacokinetics

Pharmacokinetic studies indicate that structural modifications can greatly influence the absorption and metabolism of this compound. For example:

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of 6-Bromo-4,7-difluoroindoline-2,3-dione?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (temperature, solvent, catalyst). For example, demonstrates a protocol where heating N-(3-bromo-2-fluorophenyl)-2-(hydroxyimino)acetamide in concentrated sulfuric acid at 60–90°C yields the product in 82% purity. Key steps include controlled temperature ramping and post-reaction quenching with ice to precipitate the product. Researchers should employ factorial design (varying ≥2 parameters simultaneously) to identify optimal conditions .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- X-ray diffraction (XRD) to confirm crystallographic structure.

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to verify substituent positions and electronic environments.

- High-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns.

Cross-referencing with databases like PubChem ( ) ensures alignment with known spectral data .

Q. What theoretical frameworks guide the study of halogenated indoline-diones in medicinal chemistry?

- Methodological Answer : Researchers should anchor studies in:

- Electrophilic substitution theory to predict reactivity at bromo/fluoro positions.

- Molecular orbital theory to analyze electronic effects of substituents on redox properties.

and emphasize linking experimental design to overarching theories, such as using Hammett constants to quantify substituent effects on reaction rates .

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound in cross-coupling reactions be resolved?

- Methodological Answer : Discrepancies often arise from solvent polarity or catalyst selection. Design a controlled study:

- Compare Suzuki-Miyaura coupling yields using Pd(PPh₃)₄ vs. PdCl₂(dppf) in polar (DMF) vs. non-polar (toluene) solvents.

- Use kinetic modeling to isolate rate-determining steps (e.g., oxidative addition vs. transmetallation).

recommends factorial designs to decouple variables contributing to contradictory results .

Q. What computational tools are suitable for predicting the bioactivity of this compound derivatives?

- Methodological Answer : Combine:

- Density Functional Theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrophilicity indices.

- Molecular docking (AutoDock Vina) to simulate interactions with target enzymes (e.g., kinases).

highlights COMSOL Multiphysics for simulating reaction dynamics and AI-driven predictive modeling .

Q. How can researchers address low yields in multi-step functionalization of this compound?

- Methodological Answer : Implement:

- Protecting group strategies (e.g., tert-butoxycarbonyl for amine groups) to prevent side reactions.

- Flow chemistry to enhance reaction control and scalability.

’s protocol for sulfuric acid-mediated cyclization illustrates the importance of stepwise optimization .

Q. What experimental designs are effective for studying the photophysical properties of this compound?

- Methodological Answer : Use:

- UV-Vis spectroscopy with time-resolved fluorescence to assess excited-state lifetimes.

- Transient absorption spectroscopy to map energy transfer pathways.

stresses methodological rigor in data collection, including triplicate measurements to ensure reproducibility .

Methodological Framework Integration

- Theoretical Alignment : Align experiments with conceptual frameworks (e.g., Marcus theory for electron transfer) to contextualize findings ( ).

- Data Validation : Cross-check results with orthogonal techniques (e.g., XRD + NMR) to mitigate instrumental biases ( ).

- Advanced Tools : Leverage AI-driven platforms ( ) for predictive synthesis and property optimization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.